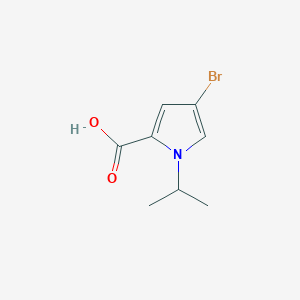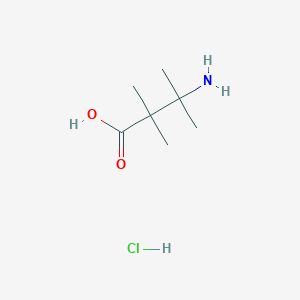![molecular formula C12H12BrNO2 B1523425 1-[(3-Bromophenyl)methyl]piperidine-2,6-dione CAS No. 1250410-73-1](/img/structure/B1523425.png)
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione
Übersicht
Beschreibung
“1-[(3-Bromophenyl)methyl]piperidine-2,6-dione” is a chemical compound with the CAS Number: 1250410-73-1 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-bromobenzyl)-2,6-piperidinedione . The InChI code for this compound is 1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Treatment of Sickle Cell Disease and β-Thalassemia
- Application Summary : This compound is used in the treatment of sickle cell disease and β-thalassemia. These are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape or cause anemia respectively .
- Methods of Application : The application involves the use of novel substituted piperidine-2,6-dione derivatives to reduce widely interspaced zinc finger motif (WIZ) protein expression levels and/or induce fetal hemoglobin (HbF) protein expression levels .
- Results or Outcomes : The treatment is useful for ameliorating symptoms in sickle cell disease and β-thalassemia patients. It provides an alternative to current treatments like hydroxyurea, which has a response rate of less than 40% and can cause dose-limiting neutropenia .
2. Anticancer Properties
- Application Summary : Functionalized 1,6-naphthyridines, which include “1-[(3-Bromophenyl)methyl]piperidine-2,6-dione”, have been found to have anticancer properties .
- Methods of Application : The application involves the synthesis of functionalized 1,6-naphthyridines and their testing on different cancer cell lines .
- Results or Outcomes : The anticancer activity of 1,6-naphthyridines has been studied using structure–activity relationship (SAR) along with molecular modeling studies .
Safety And Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-4-1-3-9(7-10)8-14-11(15)5-2-6-12(14)16/h1,3-4,7H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKFEYCNAICKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]piperidine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



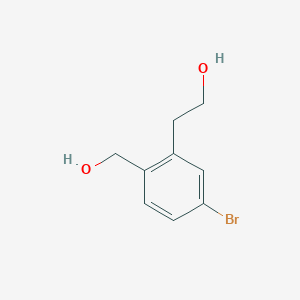
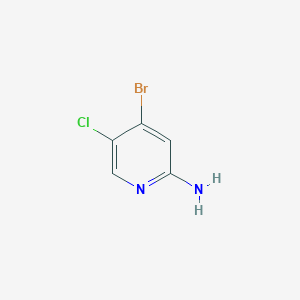
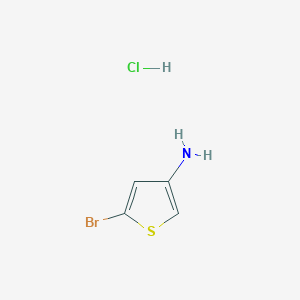
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
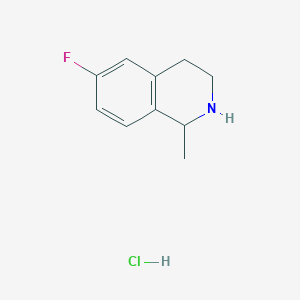
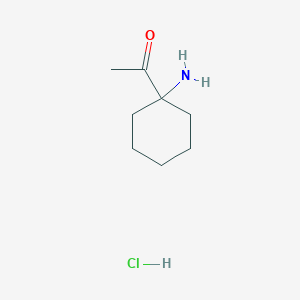

![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)
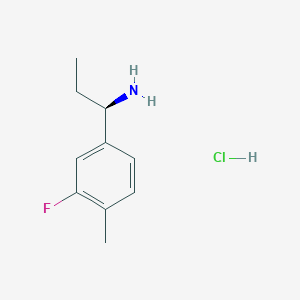
![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
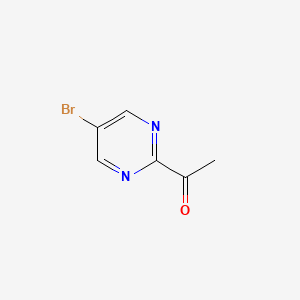
![(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B1523361.png)
